3,4,7,8-Tetramethyl-1,10-phenanthroline

Beschreibung

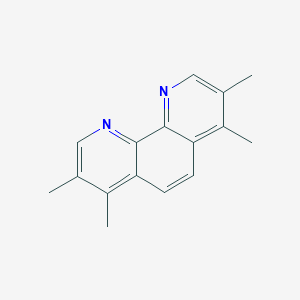

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,7,8-tetramethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAXPTHCUCUHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061856 | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1660-93-1 | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,7,8-Tetramethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,7,8-tetramethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline (CAS 1660-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline, also known as TMPhen, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure and the presence of two nitrogen atoms in a chelating arrangement make it an exceptional ligand for a wide array of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of novel materials with applications in electronics and photochemistry.[3] In the realm of life sciences, its metal complexes are being actively investigated for their potential as therapeutic agents, particularly in oncology and microbiology.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data for researchers in drug development.

Physicochemical Properties

This compound is a white to light beige crystalline powder.[1][6] The methyl groups at the 3, 4, 7, and 8 positions enhance its solubility in organic solvents.[7] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆N₂ | [6] |

| Molecular Weight | 236.31 g/mol | [6] |

| CAS Number | 1660-93-1 | [6] |

| Appearance | White to off-white or light beige fine crystalline powder | [1][6] |

| Melting Point | 277-280 °C | [6] |

| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 192.6 ± 18.6 °C | [6] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [6] |

| Solubility | Soluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, methanol, and hot toluene.[1] Also soluble in 95% ethanol (B145695) (50 mg/mL). | [1] |

| Water Solubility | 1.512 mg/L at 25.04 °C | [1] |

| LogP | 3.62 | [6] |

| Storage | Sealed in a dry, room temperature environment. | [1] |

Synthesis and Coordination Chemistry

This compound is a versatile ligand used in the synthesis of various metal complexes, notably with iridium(III) and copper(II). These complexes are of interest for their applications in catalysis, photochemistry, and medicine.[3]

Synthesis of a Representative Copper(II)-Dipeptide Complex

Complexes of the type [Cu(L-dipeptide)(this compound)] have shown significant cytotoxic activity against cancer cell lines.[4][8] A general experimental protocol for their synthesis is outlined below.

Experimental Protocol: Synthesis of [Cu(L-dipeptide)(this compound)]

-

Materials: Copper(II) salt (e.g., CuCl₂·2H₂O), L-dipeptide (e.g., Glycylglycine), this compound (TMPhen), ethanol, and water.

-

Procedure:

-

Dissolve the L-dipeptide in water.

-

In a separate flask, dissolve an equimolar amount of this compound in ethanol.

-

Add an aqueous solution of an equimolar amount of the copper(II) salt to the dipeptide solution with stirring.

-

To this mixture, add the ethanolic solution of this compound dropwise.

-

Adjust the pH of the resulting solution to approximately 7.0 using a suitable base (e.g., NaOH solution).

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried in a desiccator.

-

-

Characterization: The synthesized complex can be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.[4]

Synthesis of a Representative Iridium(III) Complex

Heteroleptic cationic iridium(III) complexes incorporating this compound are investigated for their photoluminescent properties and potential applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[9]

Experimental Protocol: Synthesis of a Heteroleptic Iridium(III) Complex

-

Materials: Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), cyclometalating ligand (e.g., 2-phenylpyridine), this compound (TMPhen), 2-ethoxyethanol (B86334), and methanol.

-

Procedure:

-

Synthesize the iridium(III) dimer, [Ir(C^N)₂Cl]₂, by reacting IrCl₃·xH₂O with an excess of the cyclometalating ligand in a mixture of 2-ethoxyethanol and water, followed by heating under reflux.

-

Dissolve the synthesized iridium(III) dimer and a slight excess of this compound in a suitable solvent mixture, such as dichloromethane/methanol.[10]

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired heteroleptic iridium(III) complex.[9]

-

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and photoluminescence spectroscopy.[9][10]

Biological Activities and Applications

Metal complexes of this compound have demonstrated promising biological activities, including anticancer and antibacterial properties.

Cytotoxicity against Cancer Cells

Copper(II) complexes of this compound, particularly those with dipeptide co-ligands, have exhibited high cytotoxicity against various cancer cell lines, in some cases exceeding the potency of cisplatin.[4][8]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][8]

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[7][11]

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.[7]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11][12]

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).[11][13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.[13]

-

Quantitative Cytotoxicity Data

| Complex Type | Cell Line | IC₅₀ (µM) | Reference(s) |

| [Cu(L-dipeptide)(TMPhen)] | MDA-MB-231, MCF-7, A549, A2780cis | Highly cytotoxic, more so than cisplatin | [4][8] |

| [Cu(metformin)(phenanthroline)] | MCF-7 | 4.29 | [7] |

| [Cu(ciprofloxacin)(phenanthroline)] | MCF-7 | 7.58 | [7] |

| Cisplatin | MCF-7 | 18.62 | [7] |

Antibacterial Activity

Metal-phenanthroline complexes have shown considerable activity against a range of bacteria, including multidrug-resistant strains.[5][14] The mechanism is thought to involve interactions with bacterial DNA and the generation of reactive oxygen species.[15]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strains: Obtain and culture relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).[16][17]

-

Procedure:

-

Prepare a standardized inoculum of each bacterial strain in a suitable broth (e.g., Mueller-Hinton broth).[16]

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[16]

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.[16]

-

Incubate the plates at 37°C for 16-20 hours.[16]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

-

Visualizations

Experimental Workflow for Synthesis and Evaluation of Cytotoxic Copper Complexes

Caption: Workflow for the synthesis and cytotoxic evaluation of copper-dipeptide-TMPhen complexes.

Proposed Mechanism of Action for Cytotoxicity

Caption: Proposed mechanism of cytotoxic action for copper-TMPhen complexes.

Conclusion

This compound is a valuable and versatile building block in chemistry and the life sciences. Its ability to form stable and functional metal complexes has led to significant advancements in catalysis, materials science, and, most notably for the target audience, in the development of potential new therapeutic agents. The copper and iridium complexes of this ligand, with their potent cytotoxic and antibacterial activities, represent a promising avenue for further research in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further exploration and application of this remarkable compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cas 1660-93-1,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]

- 7. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]

- 8. Tetramethyl-phenanthroline copper complexes in the development of drugs to treat cancer: synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. MTT (Assay protocol [protocols.io]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. soc.chim.it [soc.chim.it]

- 16. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

A Technical Guide to the Physicochemical Properties of 3,4,7,8-Tetramethyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and drug development. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent chelating agent for a variety of metal ions. The addition of four methyl groups to the phenanthroline core enhances its lipophilicity and influences its electronic properties, leading to the formation of stable metal complexes with unique characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and insights into its applications, with a focus on its emerging role in the development of novel anti-cancer agents.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various experimental conditions. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂ | |

| Molecular Weight | 236.31 g/mol | |

| Appearance | White to off-white or light beige crystalline powder | [1][2] |

| Melting Point | 277-280 °C (lit.) | [1][2] |

| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg (estimate) | [1] |

| Density | 1.1 ± 0.1 g/cm³ (estimate) | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | 1.512 mg/L at 25.04 °C | [2] |

| Ethanol (B145695) (95%) | Soluble, 50 mg/mL (clear to hazy, colorless to dark yellow) | |

| 1,4-Dioxane | Soluble | [2] |

| Acetone (B3395972) | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| N,N-Dimethylformamide | Soluble | [2] |

| Methanol | Soluble | [2] |

| Hot Toluene | Soluble | [2] |

Note: The compound's solubility in aqueous solutions can be enhanced through the use of co-solvents and formulating agents as detailed in the experimental protocols section.

Acidity

| Property | Value | Reference |

| pKa | 6.37 ± 0.10 (Predicted) | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization and application of this compound. This section provides methodologies for key experiments.

Synthesis of a Metal Complex: [Os(tmphen)₃]Cl₂

This protocol describes the synthesis of a representative metal complex, tris(this compound)osmium(II) chloride, adapted from a published procedure[3].

Materials:

-

Potassium hexachloroosmate(IV) (K₂OsCl₆)

-

This compound (tmphen)

-

Ethylene (B1197577) glycol

-

Acetone

-

Diethyl ether

-

Ethanol

Procedure:

-

Dissolve K₂OsCl₆ (0.101 mmol) in 10 mL of ethylene glycol.

-

Add this compound (0.32 mmol) to the solution.

-

Reflux the solution for 3 hours and then cool to room temperature.

-

Isolate the product by dropwise addition of the ethylene glycol solution into a mixture of 10 mL of acetone and 40 mL of diethyl ether, which will cause the product to precipitate.

-

Filter the resulting precipitate.

-

Dissolve the solid in ethanol and filter the solution to remove potassium chloride.

-

The final product, [Os(tmphen)₃]Cl₂, can be obtained by evaporation of the ethanol.

References

Synthesis of 3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,7,8-tetramethyl-1,10-phenanthroline, a significant ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents and functional materials. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, a derivative of 1,10-phenanthroline, is a heterocyclic organic compound with a rigid, planar structure containing two nitrogen atoms positioned for effective metal chelation. The introduction of methyl groups at the 3, 4, 7, and 8 positions significantly influences its electronic properties, solubility, and steric hindrance, thereby modulating the characteristics of its metal complexes. These complexes have garnered interest for their potential applications in catalysis, photoluminescent materials, and as therapeutic agents.

Core Synthesis Route: The Skraup Reaction

The most established and direct method for the synthesis of this compound is a variation of the classical Skraup reaction. This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound or its precursor, followed by cyclization and oxidation to form the quinoline (B57606) or phenanthroline ring system.

In the case of this compound, the synthesis proceeds via a double Skraup reaction, utilizing a substituted aromatic diamine as the starting material.

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of this compound via the Skraup reaction.

Detailed Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the following procedure is a well-established adaptation of the Skraup synthesis for polysubstituted phenanthrolines. This protocol is based on analogous syntheses of similar polymethyl-1,10-phenanthroline derivatives.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Crotonaldehyde or Methyl Vinyl Ketone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic Pentoxide (As₂O₅) or Nitrobenzene

-

Glycerol (optional, as a solvent and dehydrating agent)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Ethanol (B145695) or other suitable solvent for recrystallization

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, slowly add 4,5-dimethyl-1,2-phenylenediamine. The mixture should be cooled in an ice bath to manage the exothermic reaction. Subsequently, add the oxidizing agent (e.g., arsenic pentoxide).

-

Slow Addition of Carbonyl Compound: From the dropping funnel, add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) dropwise to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature within a specified range, typically between 120-140 °C.

-

Heating and Reflux: After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the completion of the cyclization and oxidation steps. The exact duration will depend on the specific reactants and scale.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the heat generated. Neutralization will precipitate the crude product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Alternatively, column chromatography may be employed for higher purity.

-

Safety Precautions: The Skraup reaction is highly exothermic and involves the use of corrosive and toxic substances. Arsenic pentoxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the reaction yield is highly dependent on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |

| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | 127-129 | >98 | N/A |

| This compound | C₁₆H₁₆N₂ | 236.31 | 279-281 | >98 | 30-50 (estimated) |

Conclusion

The synthesis of this compound is most effectively achieved through a double Skraup reaction utilizing 4,5-dimethyl-1,2-phenylenediamine as the key starting material. While the reaction requires careful control of conditions and adherence to stringent safety protocols due to its exothermic nature and the use of hazardous reagents, it provides a direct route to this valuable ligand. The detailed protocol and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and purify this compound for their specific applications in drug discovery, materials science, and catalysis. Further optimization of reaction conditions may lead to improved yields and purity.

An In-depth Technical Guide to the Electronic Properties of Tetramethyl-Substituted Phenanthrolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a class of rigid, planar N-heterocyclic compounds that have garnered significant interest in coordination chemistry, materials science, and medicinal chemistry. Their robust metal-chelating properties make them exceptional ligands in a variety of applications, from organic light-emitting diodes (OLEDs) to anticancer agents. The electronic properties of these molecules are fundamental to their function and can be precisely modulated through chemical modifications. This guide provides a comprehensive technical overview of the electronic properties of a key derivative, 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen), with a focus on its synthesis, electronic characteristics, and the mechanistic pathways of its metal complexes in biological systems.

Synthesis of this compound

A one-step synthesis method for this compound has been reported. The process involves the reaction of o-phenylenediamine (B120857) with 3-methyl-3-butenone. This method provides a straightforward route to obtaining the tetramethyl-substituted phenanthroline core.[1]

Reported Characterization Data:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 3.1 (s, 12H), 8.6 (d, 2H), 9.0 (s, 2H).[1]

Core Electronic Properties

The electronic properties of phenanthroline derivatives are highly influenced by the nature and position of substituents on the aromatic core. Methyl groups, being electron-donating, generally increase the electron density of the phenanthroline system, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the redox potentials. While extensive experimental data on the electronic properties of the free this compound ligand is limited in publicly accessible literature, computational studies on substituted phenanthrolines provide valuable insights. The electron-donating methyl groups are expected to raise the HOMO energy level and lower the LUMO energy level, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline.

The electronic properties of this compound are often studied in the context of its metal complexes. For instance, in Rhenium(I) tricarbonyl complexes, the introduction of methyl groups on the phenanthroline ligand has been shown to influence the metal-ligand-to-ligand charge transfer (MLLCT) absorption bands and the emission lifetimes.[2]

Data on Metal Complexes of this compound

The electronic properties of this compound are significantly modulated upon coordination to a metal center. The following tables summarize key electronic data for some of its metal complexes.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Redox Potential (V vs. Fc/Fc+) | Reference |

| --INVALID-LINK-- | Not Specified | Not Specified | Not Specified | [3] |

| --INVALID-LINK--₂ | Not Specified | Not Specified | Less accessible reduction potentials with electron-donating substituents | [4] |

| [Ru(TMPhen)₃]Cl₂ | Not Specified | Not Specified | Not Specified | [5] |

Experimental Protocols

Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

3-Methyl-3-butenone

-

Concentrated Hydrochloric Acid

-

Organic Acid (e.g., Acetic Acid)

-

Reducing agent (as described in the patent)

-

Solvents for reaction and purification (e.g., Dioxane, Ethanol)

Procedure (Generalized from Patent Information):

-

A solution of o-phenylenediamine is prepared in concentrated hydrochloric acid.

-

3-Methyl-3-butenone is added to the solution at a controlled temperature (e.g., 50-90 °C) and allowed to react for a specified duration (e.g., 2-10 hours).

-

An organic acid is subsequently added, and the mixture is refluxed for several hours (e.g., 2-10 hours) at a higher temperature (e.g., 90-110 °C).

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonia (B1221849) solution) to precipitate the crude product.

-

The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Note: This is a generalized procedure based on patent literature; specific reaction conditions and safety precautions should be followed as detailed in the primary source.[1]

Cyclic Voltammetry

Objective: To determine the redox potentials of this compound.

Instrumentation:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Add a standard reference compound (e.g., ferrocene) and record the voltammogram again to reference the potentials to the Fc/Fc⁺ couple.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile, ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Record a baseline spectrum of the solvent for background correction.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and quantum yield of this compound.

Instrumentation:

-

Fluorometer

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent.

-

Determine the absorption spectrum to identify the optimal excitation wavelength (typically the wavelength of maximum absorption).

-

Excite the sample at the chosen wavelength and record the emission spectrum.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Electronic Property Characterization

Caption: A generalized workflow for the synthesis and electronic characterization of tetramethyl-phenanthrolines.

Proposed Anticancer Mechanism of Action for Phenanthroline-Metal Complexes

The anticancer activity of phenanthroline derivatives is often attributed to their metal complexes, which can interact with biological targets. A proposed mechanism involves the inhibition of proteasome activity, which is crucial for cellular protein degradation and homeostasis.

Caption: Proposed mechanism of proteasome inhibition by phenanthroline-metal complexes leading to apoptosis in cancer cells.

Conclusion

This compound stands as a significant ligand in the development of functional metal complexes. Its electronic properties, influenced by electron-donating methyl groups, are pivotal to the performance of these complexes in various applications. While further experimental investigation into the electronic characteristics of the free ligand is warranted, the existing data on its metal complexes highlight its potential in the design of novel materials and therapeutic agents. The detailed experimental protocols and mechanistic workflows provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and innovation.

References

3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide to its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3,4,7,8-Tetramethyl-1,10-phenanthroline, including its melting point and solubility. It also details experimental protocols for the determination of these properties and explores its application in the synthesis of metal complexes for various advanced applications.

Core Physicochemical Data

This compound, a substituted phenanthroline derivative, is a solid, crystalline compound at room temperature. Its key physical and chemical properties are summarized below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Melting Point | 277-280 °C | [2][3] |

| Appearance | Light beige/fine crystalline powder | [3] |

Solubility Profile

The solubility of this compound has been determined in a range of common organic solvents and water.

| Solvent | Solubility | Reference |

| 1,4-Dioxane | Soluble | [2] |

| Acetone | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| N,N-Dimethylformamide | Soluble | [2] |

| N,N-Dimethylacetamide | Soluble | [2] |

| Methanol | Soluble | [2] |

| Hot Toluene | Soluble | [2] |

| 95% Ethanol | 50 mg/mL (clear to hazy, colorless to dark yellow) | [1] |

| Water | 1.512 mg/L (at 25.04 °C) | [3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often a heated metal block or an oil bath, in close proximity to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.

-

Melting Range: The recorded temperature range constitutes the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

References

An In-depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline: Safety, Handling, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a heterocyclic organic compound that serves as a crucial bidentate ligand in coordination chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for a variety of metal ions.[2][3] This property has led to its widespread use in the synthesis of novel metal complexes with applications in catalysis, analytical chemistry, and, notably, in the development of potential therapeutic agents.[4][5] This guide provides a comprehensive overview of the safety, handling, and experimental applications of this compound, with a focus on its role in the synthesis of metal complexes for biological evaluation.

Safety and Handling

While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, others suggest it may cause skin, eye, and respiratory irritation.[6][7][8] Given the conflicting information and the fact that the toxicological properties have not been fully investigated, it is prudent to handle this compound with care.[6]

2.1. Hazard Identification

-

Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8] Some sources also classify it as harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8]

2.2. First Aid Measures

-

If on skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[8]

-

If swallowed: Rinse mouth.[10] Never give anything by mouth to an unconscious person.[10]

2.3. Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation.[6] Ensure adequate ventilation.[6]

-

Storage: Keep container tightly closed.[8] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8] Some suppliers recommend refrigeration.[6][7]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 1660-93-1[1] |

| Molecular Formula | C₁₆H₁₆N₂[1] |

| Molecular Weight | 236.31 g/mol [1] |

| Appearance | White to off-white or light beige solid powder/crystals[1][4] |

| Property | Value |

| Melting Point | 277-280 °C (lit.)[1][2] |

| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg[1] |

| Flash Point | 192.6 ± 18.6 °C[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL), 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, N,N-dimethylacetamide, methanol, and hot toluene.[2][3][11] |

Experimental Protocols and Applications

This compound is primarily used as a ligand in the synthesis of metal complexes, particularly with copper and iridium, for various research applications, including catalysis and cancer therapy.[1][5]

4.1. Synthesis of a Copper(II)-Dipeptide-Tetramethylphenanthroline Complex

This protocol describes the general synthesis of a [Cu(L-dipeptide)(tmp)] complex, which has been investigated for its cytotoxic properties.[1][7]

Methodology:

-

Preparation of the Copper(II)-Dipeptide Precursor: An aqueous solution of a dipeptide (e.g., L-alanyl-L-phenylalanine) is mixed with a copper(II) salt (e.g., copper(II) chloride) in a specific molar ratio. The pH of the solution is adjusted to facilitate the formation of the copper-dipeptide complex.

-

Addition of the Ligand: this compound, dissolved in an appropriate solvent like ethanol, is added to the aqueous solution of the copper-dipeptide complex.

-

Reaction and Crystallization: The reaction mixture is stirred at room temperature for a defined period. The resulting solution is then allowed to stand for slow evaporation, leading to the crystallization of the final [Cu(L-dipeptide)(tmp)] complex.

-

Characterization: The synthesized complex is characterized using various analytical techniques, including X-ray crystallography, elemental analysis, and spectroscopic methods (e.g., FT-IR, UV-Vis).

4.2. Cytotoxicity Assay of Copper-Tetramethylphenanthroline Complexes

The cytotoxic effects of the synthesized complexes are evaluated against various cancer cell lines.[1][7]

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

Compound Treatment: The synthesized copper complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a this compound-containing metal complex to its biological evaluation.

Caption: Workflow for the synthesis and biological evaluation of a metal complex.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of direct evidence suggesting that this compound itself modulates specific cellular signaling pathways. The biological activity reported is primarily associated with the metal complexes it forms. For instance, copper complexes of this ligand have been shown to be highly cytotoxic to cancer cells.[1] The proposed mechanisms of action for these types of complexes often involve:

-

DNA Interaction: The planar phenanthroline ligand can intercalate between the base pairs of DNA, potentially leading to the inhibition of DNA replication and transcription.[12]

-

Generation of Reactive Oxygen Species (ROS): The metal center in the complex can participate in redox reactions, leading to the generation of ROS, which can induce oxidative stress and trigger apoptosis.

-

Inhibition of Cellular Enzymes: The metal complexes may inhibit the activity of key cellular enzymes, disrupting essential metabolic pathways.

The following diagram depicts a generalized proposed mechanism of action for a cytotoxic copper-phenanthroline complex.

Caption: Proposed mechanism of action for a cytotoxic copper-phenanthroline complex.

Conclusion

This compound is a valuable ligand in the field of coordination chemistry, with its metal complexes showing significant promise in various applications, including cancer therapy. While the compound itself has not been shown to directly influence signaling pathways, the complexes it forms exhibit potent biological activity. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound. Future research will likely continue to explore the therapeutic potential of novel metal complexes incorporating this versatile ligand, further elucidating their mechanisms of action and paving the way for new drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Tetramethyl-phenanthroline copper complexes in the development of drugs to treat cancer: synthesis, characterization and cytotoxicity studies of a series of copper(II)-L-dipeptide-3,4,7,8-tetramethyl-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

common synonyms for 3,4,7,8-Tetramethyl-1,10-phenanthroline

An In-Depth Technical Guide to 3,4,7,8-Tetramethyl-1,10-phenanthroline and its Applications

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, common synonyms, and key applications, with a focus on its role in the synthesis of novel anti-cancer agents.

Core Compound Identification

IUPAC Name: this compound

CAS Number: 1660-93-1

Common Synonyms: TMPhen, tmph, 3,4,7,8-Tetramethylphenanthroline.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and understanding its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂ | [2] |

| Molecular Weight | 236.31 g/mol | [2] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | 277-280 °C | [2] |

| Boiling Point | 435.2 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 192.6 ± 18.6 °C | [2] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | |

| InChI Key | NPAXPTHCUCUHPT-UHFFFAOYSA-N | [2] |

Applications in Research and Drug Development

This compound is a versatile metal-chelating agent and ligand used in the synthesis of various metal complexes. Its derivatives, particularly copper(II) complexes, have garnered significant interest in the field of oncology for their potential as anti-cancer drugs.

Anti-Cancer Activity of Copper(II)-TMPhen Complexes

Copper(II) complexes of phenanthroline derivatives, including TMPhen, have demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanisms of action are multifaceted and often involve the induction of cellular stress pathways leading to apoptosis.

Mechanism of Action:

-

DNA Interaction: These complexes can interact with DNA through intercalation or groove binding, which can inhibit DNA replication and transcription, ultimately leading to cell death.[5][6][7][8][9]

-

Reactive Oxygen Species (ROS) Generation: The copper(II) center can participate in redox cycling, leading to the generation of ROS.[7][10] Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and triggering apoptotic pathways.

-

Mitochondrial Dysfunction: Copper-phenanthroline complexes can induce a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]

-

Endoplasmic Reticulum (ER) Stress: These compounds have been shown to induce ER stress, leading to the unfolded protein response (UPR).[11][12] Prolonged UPR activation can trigger apoptosis.

Signaling Pathways in TMPhen-Complex Induced Apoptosis

The cytotoxic effects of copper-phenanthroline complexes are mediated by specific signaling pathways. Understanding these pathways is crucial for the rational design of more effective and targeted cancer therapies.

Experimental Protocols

General Protocol for Solution Preparation of this compound

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.[1]

Materials:

-

This compound (TMPhen)

-

Ethanol (EtOH)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of TMPhen in ethanol. For example, to achieve a final concentration of ≥ 2.58 mg/mL, a 25.8 mg/mL stock in EtOH can be made.

-

In a sterile microcentrifuge tube, add the following solvents sequentially:

-

10% EtOH (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the solution thoroughly after the addition of each solvent to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

The final solution should be clear. This formulation yields a solubility of ≥ 2.58 mg/mL (10.92 mM).

General Protocol for Synthesis of a Nickel Complex using TMPhen as a Ligand

This protocol outlines a general procedure for the synthesis of a nickel complex where this compound (tmphen) acts as a ligand.

Materials:

-

4-Biphenylboronic acid

-

Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO)

-

This compound (tmphen)

-

Lithium tert-butoxide

-

Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme))

-

1,3-Dimethyl-2-imidazolidinone (DMI), degassed

-

tert-Butyl bromoacetate (B1195939)

-

Diethyl ether

-

Water

-

Brine

-

Sodium sulfate (B86663)

-

Round-bottom flask

-

Stirrer hotplate

-

Nitrogen atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Under a nitrogen atmosphere, in a round-bottom flask, dissolve 4-biphenylboronic acid (4.00 mmol), DABSO (2.40 mmol), tmphen (0.40 mmol), lithium tert-butoxide (4.00 mmol), and NiBr₂(glyme) (0.40 mmol) in degassed DMI (20 mL).

-

Stir the reaction mixture at 100 °C for 14 hours.

-

Cool the mixture to room temperature.

-

Add tert-butyl bromoacetate (8.00 mmol) and stir for an additional hour.

-

Pour 20 mL of water into the reaction mixture.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic phases and wash with water (50 mL) and then brine (40 mL).

-

Dry the organic phase over sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by medium pressure preparative chromatography.

Logical Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (TMPhen) | Biochemical Assay Reagents | 1660-93-1 | Invivochem [invivochem.com]

- 3. Cytotoxic phenanthroline derivatives alter metallostasis and redox homeostasis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes interact with double-stranded DNA: further evidence of their apparent multi-modal activity towards Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of DNA with Simple and Mixed Ligand Copper(II) Complexes of 1,10-Phenanthrolines as Studied by DNA-Fiber EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Mixed copper(ii)–phenanthroline complexes induce cell death of ovarian cancer cells by evoking the unfolded protein response - Metallomics (RSC Publishing) [pubs.rsc.org]

- 12. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3,4,7,8-Tetramethyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (TMPhen) is a heterocyclic organic compound widely utilized as a chelating agent in analytical chemistry and a ligand in the synthesis of metal complexes for various applications, including catalysis and materials science.[1] Its stability is a critical factor that influences the reliability and reproducibility of experimental results, as well as the shelf-life of products containing this molecule. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and scientific principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆N₂ |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 1660-93-1 |

| Appearance | White to off-white or light beige crystalline powder |

| Melting Point | 277-280 °C |

| Solubility | Soluble in ethanol, 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide |

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions. However, like many organic molecules, it is susceptible to degradation under certain environmental stresses.

General Stability

The compound is stable under normal, ambient temperatures and pressures. Safety Data Sheets (SDS) consistently report that it is stable under recommended storage conditions.

Incompatibilities

The most significant incompatibility for this compound is with strong oxidizing agents . Contact with these substances should be avoided to prevent potential degradation.

Hazardous Decomposition Products

Upon combustion or exposure to high temperatures, this compound may decompose to produce hazardous substances, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on supplier data.

Storage of Solid this compound

| Storage Condition | Temperature | Duration |

| Long-term | -20°C | Up to 3 years |

| Short-term | 4°C | Up to 2 years |

| General | Keep refrigerated, in a tightly closed container, in a cool, dark, and dry place. | - |

Storage of this compound in Solution

| Storage Temperature | Duration |

| -80°C | Up to 2 years |

| -20°C | Up to 1 year (some sources suggest 1 month) |

Note: For solutions, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Potential Degradation Pathways

While specific studies on the degradation pathways of this compound are limited, information from studies on the broader class of phenanthroline derivatives can provide insights into potential degradation mechanisms. Oxidative degradation is a key concern.

The electron-donating nature of the four methyl groups on the phenanthroline ring may influence its susceptibility to oxidation. The potential oxidative degradation pathways for the phenanthroline core are illustrated in the diagram below.

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.

6.1.1. General Procedure

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to various stress conditions as outlined below.

-

Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with UV or MS detection).

-

Compare the results with an unstressed control sample to identify and quantify any degradation products.

6.1.2. Stress Conditions

-

Hydrolytic Stress: Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).

-

Oxidative Stress: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Expose the solid compound and solutions to high temperatures (e.g., 80-100 °C).

-

Photolytic Stress: Expose the solid compound and solutions to UV and visible light, as per ICH Q1B guidelines.

The following diagram illustrates a typical workflow for a forced degradation study.

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The method should be able to separate the intact this compound from its potential degradation products, process impurities, and any other components in the sample matrix. Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Logical Relationship of Storage and Stability

The stability of this compound is directly influenced by the storage conditions. The following diagram illustrates this relationship.

Conclusion

This compound is a stable chemical when stored under the recommended conditions. The primary factors that can lead to its degradation are exposure to strong oxidizing agents, high temperatures, and potentially light. For long-term storage, it is advisable to keep the solid compound in a refrigerated, dark, and dry environment. Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. While specific degradation kinetics and pathways for this compound are not extensively documented, insights from related phenanthroline derivatives suggest that oxidative degradation is a key mechanism to consider. For critical applications, it is recommended to perform stability studies using a validated stability-indicating analytical method to ensure the quality and integrity of this compound.

References

Methodological & Application

Application Notes and Protocols for 3,4,7,8-Tetramethyl-1,10-phenanthroline in Transition Metal-Catalyzed Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) is a versatile N,N'-bidentate ligand widely employed in transition metal catalysis.[1][2] Its rigid, planar structure and the presence of four methyl groups enhance the solubility and stability of the resulting metal complexes, influencing their electronic and steric properties.[3] These characteristics make tmphen a valuable ligand for a range of catalytic transformations, including cross-coupling reactions, C-H functionalization, and photoredox catalysis. This document provides detailed application notes and experimental protocols for the use of tmphen in various transition metal-catalyzed processes.

Nickel-Catalyzed Synthesis of Sulfinates

Complexes of nickel with this compound serve as effective catalysts for the synthesis of sulfinates from aryl and heteroaryl boronic acids. This method provides a straightforward route to sulfinate compounds, which are valuable intermediates in organic synthesis.

Quantitative Data

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 4-Biphenylboronic acid | tert-Butyl 2-(biphenyl-4-ylsulfonyl)acetate | 76 |

Experimental Protocol: Nickel-Catalyzed Synthesis of tert-Butyl 2-(biphenyl-4-ylsulfonyl)acetate[4]

Materials:

-

4-Biphenylboronic acid (792 mg, 4.00 mmol)

-

Bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct (DABSO) (577 mg, 2.40 mmol)

-

This compound (tmphen) (95 mg, 0.40 mmol)

-

Lithium tert-butoxide (320 mg, 4.00 mmol)

-

Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr₂(glyme)) (123 mg, 0.40 mmol)

-

1,3-Dimethyl-2-imidazolidinone (DMI), degassed (20 mL)

-

tert-Butyl bromoacetate (B1195939) (1.17 mL, 8.00 mmol)

-

Diethyl ether

-

Water

-

Brine

-

Sodium sulfate (B86663)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Under a nitrogen atmosphere, combine 4-biphenylboronic acid, DABSO, tmphen, lithium tert-butoxide, and NiBr₂(glyme) in a flask containing degassed DMI (20 mL).

-

Stir the resulting mixture at 100 °C for 14 hours.

-

Cool the reaction mixture to room temperature.

-

Add tert-butyl bromoacetate and stir for an additional hour.

-

Pour water (20 mL) into the reaction mixture and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic phases with water (50 mL) and brine (40 mL).

-

Dry the organic layer over sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by medium pressure preparative chromatography on silica gel (eluent: ethyl acetate/hexane = 5:95 to 15:85) to yield the product as a white solid.

Logical Workflow for Nickel-Catalyzed Sulfinate Synthesis:

Iridium-Catalyzed Processes

Iridium complexes incorporating this compound are notable for their applications in photoredox catalysis and C-H activation reactions. These complexes exhibit favorable photophysical properties, making them efficient photosensitizers.

Application in C-H Borylation

While a detailed protocol with tmphen is not extensively documented in the initial search, iridium catalysts with phenanthroline-type ligands are known to be highly effective for the C-H borylation of heterocycles, such as indoles.[4][5] The use of tmphen as a ligand in such reactions is a promising area for further investigation, with other substituted phenanthroline ligands showing poor to no yield at room temperature for the borylation of alkyl C-H bonds.[5]

Photophysical Properties of Iridium(III) Complexes

The photophysical properties of iridium(III) complexes are crucial for their application in photoredox catalysis. The emission quantum yield (Φ) is a key parameter indicating the efficiency of light emission.

| Complex | Ancillary Ligand | Emission λmax (nm) | Quantum Yield (Φ) |

| [Ir(ppy)₂(tmphen)]⁺ | This compound | - | - |

| --INVALID-LINK-- | This compound | - | - |

Data for specific emission maxima and quantum yields for these complexes with tmphen were not available in the provided search results.

Experimental Protocol: Synthesis of a Heteroleptic Cationic Iridium(III) Complex[3][7]

This protocol describes the general synthesis of a heteroleptic iridium(III) complex, which is a precursor for photocatalytic applications.

Materials:

-

[Ir(C^N)₂Cl]₂ (C^N = cyclometalating ligand, e.g., 2-phenylpyridine)

-

This compound (tmphen)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

Procedure:

-

In a round-bottom flask, dissolve the iridium dimer [Ir(C^N)₂Cl]₂ and a slight excess of this compound in a mixture of CH₂Cl₂ and MeOH.

-

Reflux the mixture under an inert atmosphere for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimum amount of methanol.

-

Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the desired iridium(III) complex.

-

Filter the solid, wash with water and diethyl ether, and dry under vacuum.

Signaling Pathway for Iridium-Catalyzed Photoredox Reaction:

Copper-Catalyzed Cross-Coupling Reactions

Copper complexes of this compound are effective in promoting various cross-coupling reactions, such as the Ullmann condensation for the formation of C-N and C-O bonds. The tmphen ligand has been noted for its utility in achieving selective O-arylation of amino alcohols.[6]

Application in Ullmann Condensation

While a specific protocol using tmphen for a general Ullmann condensation was not detailed in the provided search results, phenanthroline ligands are known to significantly accelerate these reactions, allowing for milder conditions.[1]

Experimental Protocol: Copper-Catalyzed Arylation of Alcohols (General Protocol using a Phenanthroline Ligand)[9]

This protocol provides a general method for the copper-catalyzed coupling of aryl iodides with aliphatic alcohols using a phenanthroline ligand. The use of this compound in this reaction should be effective based on related studies.

Materials:

-

Aryl iodide

-

Aliphatic alcohol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or this compound)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (if the alcohol is not used as the solvent)

Procedure:

-

To a reaction vessel, add CuI, the phenanthroline ligand, Cs₂CO₃, and the aryl iodide.

-

If the alcohol is a liquid and will be used in excess, add it directly to the reaction vessel. If the alcohol is a solid or precious, dissolve it and the other reagents in toluene.

-

Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle for Copper-Catalyzed C-O Coupling:

Ruthenium and Palladium-Catalyzed Processes

The application of this compound in catalytic processes involving ruthenium and palladium is an emerging area. While detailed protocols for specific synthetic transformations using tmphen are not as prevalent as for nickel, iridium, and copper, the general utility of phenanthroline ligands suggests its potential in various reactions.

Ruthenium-Catalyzed Reactions

Ruthenium complexes with phenanthroline-type ligands are known catalysts for transfer hydrogenation and oxidation reactions.[7][8] The electrochemical properties of Tris(this compound)ruthenium(II) have been studied, indicating its potential in redox-mediated catalysis.[9] Further research is needed to establish specific protocols and quantify the catalytic performance of tmphen-ruthenium complexes in organic synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions such as Heck and Sonogashira are fundamental transformations in organic synthesis.[1][10] While phenanthroline derivatives have been used as ligands in these reactions, specific examples and detailed protocols employing this compound are not well-documented in the initial search results. The electronic and steric properties of tmphen could offer unique advantages in terms of catalyst stability and activity, warranting further investigation in this area.

Conclusion

This compound is a valuable and versatile ligand for a variety of transition metal-catalyzed processes. Its application in nickel-catalyzed sulfinate synthesis is well-defined. For iridium and copper catalysis, tmphen-ligated complexes show significant promise in photoredox applications, C-H activation, and cross-coupling reactions, although more detailed protocols and quantitative performance data for specific synthetic applications are needed. The potential of tmphen in ruthenium and palladium catalysis remains an area ripe for exploration. The protocols and data presented herein provide a foundation for researchers to utilize and further develop catalytic systems based on this important ligand.

References

- 1. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 2. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Luminescent Iridium(III) Complexes with 3,4,7,8-Tetramethyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) complexes are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties, including strong luminescence and long-lived excited states. These characteristics make them promising candidates for applications as cellular imaging agents, photosensitizers in photodynamic therapy (PDT), and emitters in organic light-emitting diodes (OLEDs). Complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is a diimine ligand, have been extensively studied. The 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4-phen) ligand is a valuable component in the synthesis of these complexes, as the methyl groups can enhance solubility and influence the electronic properties of the final complex.

This document provides a detailed protocol for the synthesis of a representative iridium(III) complex featuring the this compound ligand, specifically bis(2-phenylpyridine)(this compound)iridium(III) hexafluorophosphate (B91526), denoted as [Ir(ppy)2(Me4-phen)]PF6. Additionally, it includes representative data on the photophysical properties and cytotoxic activity of this class of compounds, highlighting their potential in drug development.

Data Presentation

Photophysical Properties

The photophysical properties of iridium(III) complexes are crucial for their application in imaging and therapy. The following table summarizes key photophysical data for [Ir(ppy)2(Me4-phen)]+ and related complexes.

| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| [Ir(ppy)2(phen)]+ | 577 | 0.12 | 877 |

| [Ir(ppy)2(Me4-phen)]+ | 534 | 0.38 | 1866 |

| [Ir(F-mppy)2(Me4-phen)]+ | 506 | 0.45 | 5884 |

Data is representative of this class of compounds and may vary based on experimental conditions.

Cytotoxicity Data

Iridium(III) complexes bearing phenanthroline-based ligands have demonstrated significant cytotoxic activity against various cancer cell lines. The following table presents representative IC50 values for related [Ir(ppy)2(phen-derivative)]+ complexes, illustrating their potential as anticancer agents.

| Cell Line | Complex 1 IC50 (µM) | Complex 2 IC50 (µM) | Cisplatin IC50 (µM) |

| HT-29 (Colon) | 0.33 | - | - |

| MCF-7 (Breast) | 0.32 | 1.2 | 11.8 |

| A549 (Lung) | - | 2.5 | 9.4 |

| HeLa (Cervical) | - | 1.8 | 8.5 |

IC50 values are representative and intended to show the potential activity of this class of compounds.

Experimental Protocols

The synthesis of [Ir(ppy)2(Me4-phen)]PF6 is a two-step process involving the initial preparation of the chloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2, followed by the reaction with the this compound ligand.

Part 1: Synthesis of Dichloro-bridged Iridium(III) Dimer, [Ir(ppy)2Cl]2

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)

-

Water, deionized

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 g, ~2.8 mmol, assuming ~54% Ir) and 2-phenylpyridine (3.0 mL, ~3.2 equivalents).

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).

-

Heat the reaction mixture to reflux at 110 °C under a nitrogen atmosphere with vigorous stirring for 12 hours.

-

Cool the mixture to room temperature. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with methanol (3 x 20 mL) and then diethyl ether (2 x 20 mL).

-

Dry the resulting yellow solid under vacuum to yield the chloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2. The typical yield is in the range of 70-85%.

Part 2: Synthesis of [Ir(ppy)2(Me4-phen)]PF6

Materials:

-

Dichloro-bridged iridium(III) dimer, [Ir(ppy)2Cl]2

-

This compound (Me4-phen)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Potassium hexafluorophosphate (KPF6)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, dissolve the iridium dimer [Ir(ppy)2Cl]2 (0.50 g, 0.46 mmol) and this compound (0.24 g, 1.0 mmol, 2.2 equivalents) in a 1:1 mixture of anhydrous dichloromethane and methanol (40 mL).

-

Reflux the reaction mixture under a nitrogen atmosphere for 4 hours. The solution will turn from a suspension to a clear, bright yellow solution.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the resulting solid in a minimum amount of methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF6).

-

Add the KPF6 solution dropwise to the stirred methanolic solution of the iridium complex. A bright yellow precipitate will form immediately.

-

Stir the mixture at room temperature for an additional 30 minutes to ensure complete precipitation.

-

Collect the yellow precipitate by vacuum filtration, wash with deionized water (3 x 20 mL) and then a small amount of cold diethyl ether (2 x 10 mL).

-

Dry the final product, [Ir(ppy)2(Me4-phen)]PF6, under vacuum. Expected yields are typically in the range of 68-80%.

Characterization (Representative):

-